(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .
Synthesis Analysis
Pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride . In another method, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .
Molecular Structure Analysis
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical and Chemical Properties Analysis
Pyrimidine and its derivatives have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Scientific Research Applications
Acentric Materials and Nonlinear Optical Materials
- Compounds with aminopyridines and 4-nitrophenol have been studied for their potential as acentric materials, which are important in the development of nonlinear optical materials. Such compounds demonstrate significant hyperpolarizability, making them candidates for applications in optical technologies (Draguta et al., 2013).
Anticancer Activity
- Some pyran derivatives, synthesized through condensation reactions involving compounds with nitro groups and piperidine, have shown potent anticancer activity against various human cancer cell lines. This indicates their potential application in the development of new anticancer agents (Hadiyal et al., 2020).
Antimicrobial Activity
- Novel compounds, including thioxanthine and dipyrimidopyridine derivatives synthesized from aminopyrimidines, have been evaluated for antimicrobial activity. Such studies contribute to the search for new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (El-Kalyoubi et al., 2015).
Nucleophilic Substitution Reactions
- Research on polyhalogeno-aromatic compounds, including pyridines and their derivatives, has provided insights into nucleophilic substitution reactions. These findings have implications for synthetic chemistry, helping to develop new synthetic routes for complex molecules (Collins & Suschitzky, 1970).
Chemical Synthesis and Molecular Structure
- The synthesis of novel substituted pyrimidine derivatives showcases the importance of such compounds in organic chemistry. These derivatives serve as key intermediates for further chemical transformations, highlighting their role in the synthesis of complex organic molecules (Xia et al., 2012).
Future Directions
Heterocyclic compounds like pyrimidines offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Their diverse therapeutic potentials have confirmed their immense significance in the pathophysiology of diseases . Therefore, the future directions in this field could involve the synthesis and testing of new pyrimidine derivatives for various therapeutic applications.
Properties
IUPAC Name |
2-[methyl-[5-nitro-4-[(E)-2-phenylethenyl]-6-piperidin-1-ylpyrimidin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23(14-15-26)20-21-17(11-10-16-8-4-2-5-9-16)18(25(27)28)19(22-20)24-12-6-3-7-13-24/h2,4-5,8-11,26H,3,6-7,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUZGRZASOQIC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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